molecular formula C17H21ClS B12070361 Adamantane, 1-benzylthio-3-chloro- CAS No. 274690-01-6

Adamantane, 1-benzylthio-3-chloro-

Katalognummer: B12070361
CAS-Nummer: 274690-01-6
Molekulargewicht: 292.9 g/mol
InChI-Schlüssel: WHUUIKPSFCIYSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adamantane, 1-benzylthio-3-chloro- is an organic compound derived from adamantane, a highly stable and rigid hydrocarbon The adamantane structure is characterized by a tricyclic framework, which provides unique chemical and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of adamantane, 1-benzylthio-3-chloro- typically involves the functionalization of the adamantane core. One common method is the nucleophilic substitution reaction, where a benzylthio group is introduced to the adamantane framework. This can be achieved by reacting adamantane with benzylthiol in the presence of a suitable base, such as sodium hydride, under anhydrous conditions. The chloro group can then be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of adamantane, 1-benzylthio-3-chloro- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are often employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Adamantane, 1-benzylthio-3-chloro- undergoes various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, alkoxides, sodium hydride

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Adamantane, 1-benzylthio-

    Substitution: Adamantane derivatives with various functional groups

Wissenschaftliche Forschungsanwendungen

Adamantane, 1-benzylthio-3-chloro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of advanced materials, such as high-performance lubricants and coatings.

Wirkmechanismus

The mechanism of action of adamantane, 1-benzylthio-3-chloro- involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chloro group can participate in electrophilic reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. These interactions can disrupt cellular processes and contribute to the compound’s bioactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Adamantane, 1-chloro-
  • Adamantane, 1-benzylthio-
  • Adamantane, 1-bromo-3-chloro-

Uniqueness

Adamantane, 1-benzylthio-3-chloro- is unique due to the presence of both benzylthio and chloro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and enhances the compound’s utility in various research and industrial applications.

Eigenschaften

CAS-Nummer

274690-01-6

Molekularformel

C17H21ClS

Molekulargewicht

292.9 g/mol

IUPAC-Name

1-benzylsulfanyl-3-chloroadamantane

InChI

InChI=1S/C17H21ClS/c18-16-7-14-6-15(8-16)10-17(9-14,12-16)19-11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2

InChI-Schlüssel

WHUUIKPSFCIYSK-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)SCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.